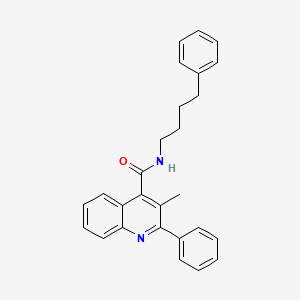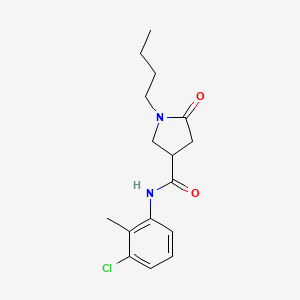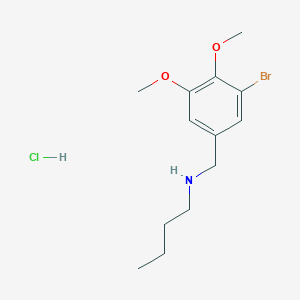![molecular formula C17H27N3O B4716113 N-[3-(dimethylamino)propyl]-4-(1-piperidinyl)benzamide](/img/structure/B4716113.png)
N-[3-(dimethylamino)propyl]-4-(1-piperidinyl)benzamide
Descripción general
Descripción
N-[3-(dimethylamino)propyl]-4-(1-piperidinyl)benzamide, commonly known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPA is a small molecule that belongs to the class of benzamides, which are known for their diverse biological activities. In
Mecanismo De Acción
The mechanism of action of DPA is complex and involves multiple pathways. DPA has been shown to inhibit the activity of PARP-1, which is involved in DNA repair and cell death pathways. DPA also inhibits the activity of histone deacetylases (HDACs), which are involved in gene expression regulation. DPA has been shown to induce apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2. DPA has also been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
DPA has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. DPA has been shown to increase the levels of reactive oxygen species (ROS) and induce oxidative stress in cells. DPA has also been shown to modulate the levels of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation and cognitive function. DPA has been shown to increase the levels of acetylcholine, which is involved in memory and learning.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DPA has several advantages for lab experiments, including its high purity and stability, its ability to penetrate the blood-brain barrier, and its diverse biological activities. However, DPA also has some limitations, including its potential toxicity at high concentrations, its limited solubility in water, and its potential interference with other assays due to its fluorescence properties.
Direcciones Futuras
There are several future directions for the study of DPA. One potential direction is the development of DPA derivatives with improved pharmacokinetic properties and reduced toxicity. Another direction is the exploration of the potential use of DPA as a therapeutic agent for neurodegenerative diseases and cancer. Additionally, further research is needed to elucidate the molecular mechanisms underlying the diverse biological activities of DPA and its derivatives.
Aplicaciones Científicas De Investigación
DPA has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and medicinal chemistry. In neuroscience, DPA has been shown to have neuroprotective effects by inhibiting the activity of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in the pathogenesis of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. DPA has also been shown to enhance memory consolidation and retrieval in animal models.
In cancer research, DPA has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. DPA has been shown to be effective against various types of cancer, including breast cancer, prostate cancer, and leukemia. DPA has also been studied for its potential use as a chemosensitizer, which can enhance the efficacy of chemotherapy drugs.
In medicinal chemistry, DPA has been used as a scaffold for the development of novel drugs with diverse biological activities. DPA derivatives have been synthesized and tested for their potential as anti-inflammatory agents, antipsychotic agents, and analgesics.
Propiedades
IUPAC Name |
N-[3-(dimethylamino)propyl]-4-piperidin-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O/c1-19(2)12-6-11-18-17(21)15-7-9-16(10-8-15)20-13-4-3-5-14-20/h7-10H,3-6,11-14H2,1-2H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBRAOZMCYWGMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC=C(C=C1)N2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({2-[(4-methylphenyl)sulfonyl]ethyl}thio)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B4716036.png)
![4-{methyl[(4-methylphenyl)sulfonyl]amino}-N-(4-pyridinylmethyl)benzamide](/img/structure/B4716053.png)
![N-(2-chlorophenyl)-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4716065.png)
![5-(2-thienylmethylene)-1-[3-(trifluoromethyl)phenyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4716073.png)
![N-(4-ethylphenyl)-2-[2-oxo-4-(1-piperidinylcarbonyl)-1(2H)-quinolinyl]acetamide](/img/structure/B4716078.png)

![ethyl [1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4716088.png)

![2-(2-chlorophenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylonitrile](/img/structure/B4716099.png)
![5-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethoxy]-7-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B4716107.png)

![4-(2-chlorophenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4716114.png)

